

Preclinical Pharmacology of AZD1981: An In-depth Technical Guide

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Compound of Interest

Compound Name: AZD1981

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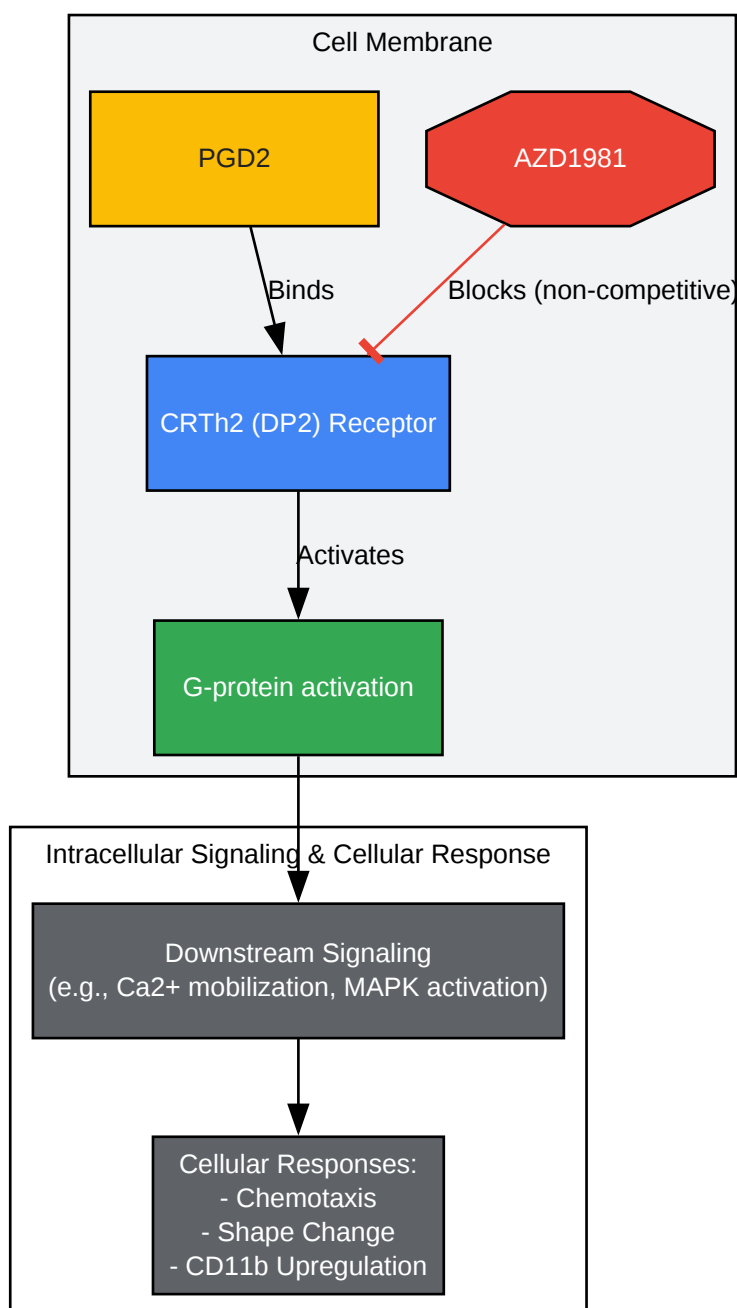
This guide provides a comprehensive overview of the preclinical pharmacology of **AZD1981**, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. **AZD1981** was investigated as a potential oral therapeutic for asthma and other inflammatory diseases.

Mechanism of Action

AZD1981 is a selective, reversible, and non-competitive antagonist of the CRTh2 (DP2) receptor.^{[1][2][3]} Prostaglandin D2 (PGD2) is the natural ligand for the CRTh2 receptor and its activation leads to the chemotaxis of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.^{[4][5]} By blocking the CRTh2 receptor, **AZD1981** inhibits the downstream signaling cascade initiated by PGD2, thereby preventing the recruitment and activation of these inflammatory cells.^{[1][3]} This mechanism of action suggests its potential in mitigating the inflammatory responses characteristic of allergic asthma.^[1]

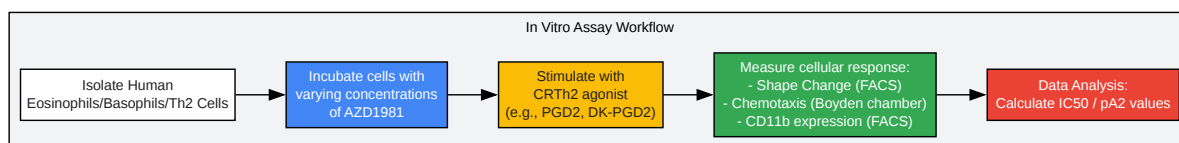
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **AZD1981** and a typical experimental workflow for assessing its activity.



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Figure 1: AZD1981 Mechanism of Action at the CRTh2 Receptor.



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Figure 2: Generalized Experimental Workflow for Functional Assays.

Quantitative Data

The preclinical pharmacological data for **AZD1981** is summarized in the following tables.

Table 1: In Vitro Binding Affinity and Functional Potency

Parameter	Species	System	Value	Reference
Binding Affinity				
pIC50	Human	Recombinant DP2	8.4	[1][3]
IC50	Human	Recombinant DP2	4 nM	[2]
Functional Potency				
pKB	Human	Eosinophil CD11b up-regulation	8.55 ± 0.03	[1]
pIC50	Human	Eosinophil chemotaxis	7.6 ± 0.1	[1]
IC50	Human	DK-PGD2-induced CD11b expression in eosinophils	10 nM	
Functional IC50 Range	Human	Various cellular assays	8.5 - 50 nM	[2]
A2 (ex vivo)	Human	Whole blood eosinophil shape change	35 nM	[2]

Table 2: Selectivity Profile

Receptor/Enzyme	Selectivity vs DP2	Reference
DP1	>1000-fold	[1] [3]
Panel of >340 other enzymes and receptors	Highly selective	[1] [3]
CYP2C9, OATP1B1, UGT1A1	Weak inhibitor (>10µM)	[2]
CYP3A4	Inducer (in vitro)	[2]

Table 3: Cross-Species Binding Activity

Species	Binding Activity	Reference
Mouse	Yes	[1] [3]
Rat	Yes	[1] [3]
Guinea Pig	Yes	[1] [3]
Rabbit	Yes	[1] [3]
Dog	Yes	[1] [3]

Note: While **AZD1981** demonstrated binding to DP2 receptors across these species, functional responses to DP2 agonists were not observed in mouse, rat, or rabbit cell systems.[\[1\]](#)[\[3\]](#)

Table 4: In Vivo Preclinical Data

Species	Model	Effect	Reference
Guinea Pig	Hind limb model	100 nM completely inhibited DK-PGD2-induced eosinophil mobilization.	[3] [6]
Guinea Pig	-	Blocked DP2-dependent eosinophil emigration from bone marrow.	

Detailed preclinical pharmacokinetic and comprehensive in vivo efficacy data are not extensively available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on published literature. [\[1\]](#)

Radioligand Binding Assay

- Objective: To determine the binding affinity of **AZD1981** for the human DP2 receptor.
- Method:
 - Membranes from HEK cells expressing recombinant human DP2 were used.
 - Membranes were incubated with a fixed concentration of radiolabeled PGD2 ([³H]PGD2) and varying concentrations of **AZD1981**.
 - The reaction was allowed to reach equilibrium.
 - Bound and free radioligand were separated by filtration.
 - The amount of bound radioactivity was quantified using scintillation counting.
 - The concentration of **AZD1981** that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined and used to calculate the pIC₅₀.

Eosinophil Shape Change Assay

- Objective: To assess the functional antagonism of **AZD1981** on eosinophil shape change.
- Method:
 - Human whole blood was pre-treated with **AZD1981** or vehicle.
 - The blood was then stimulated with a DP2 agonist (e.g., 15R-methyl PGD2).
 - The reaction was incubated at 37°C.

- Cells were fixed, and red blood cells were lysed.
- Eosinophil shape change was analyzed by flow cytometry, measuring changes in forward scatter.

Basophil Shape Change Assay

- Objective: To evaluate the effect of **AZD1981** on basophil activation.
- Method:
 - Aliquots of human whole blood were stimulated with PGD2 in the presence of varying concentrations of **AZD1981** for 4 minutes at 37°C.
 - The reaction was stopped by placing the samples on ice and adding a fixative solution.
 - Red blood cells were lysed.
 - Cells were washed and resuspended in the fixative solution.
 - Basophils were identified by flow cytometry (CD123-positive and HLA-DR-negative), and shape change was assessed.[\[1\]](#)

CD11b Up-regulation Assay in Human Eosinophils

- Objective: To measure the effect of **AZD1981** on the expression of the adhesion molecule CD11b on eosinophils.
- Method:
 - Partially purified human eosinophils were incubated with increasing concentrations of **AZD1981**.
 - Cells were then stimulated with the DP2 agonist DK-PGD2.
 - The expression of CD11b on the surface of eosinophils was measured by flow cytometry using a fluorescently labeled anti-CD11b antibody.

- The affinity (pKB) of **AZD1981** was determined by analyzing the rightward shifts and depression of the maximum response in the concentration-effect curves.[1]

Chemotaxis Assay

- Objective: To determine the ability of **AZD1981** to block the migration of eosinophils and Th2 cells towards a DP2 agonist.
- Method:
 - A 96-well chemotaxis microplate (e.g., ChemoTx™) with a 5 µm pore size filter was used.
 - The lower wells contained the DP2 agonist (e.g., PGD2 or DK-PGD2).
 - Human eosinophils or Th2 cells were placed in the upper wells.
 - **AZD1981** was added to both upper and lower wells at the desired concentrations.
 - The plate was incubated for 1 hour at 37°C.
 - The number of cells that migrated to the lower wells was quantified, for instance, by measuring cell-associated lactate dehydrogenase (LDH).[1]

Summary and Implications

AZD1981 is a potent and selective non-competitive antagonist of the CRTh2 receptor.[1][2] It effectively blocks functional responses in key inflammatory cells such as eosinophils, Th2 cells, and basophils, with similar potency across different cell types and DP2 agonists.[1][3] The compound also exhibits good cross-species binding activity.[1][3] While preclinical in vivo studies in guinea pigs demonstrated its ability to inhibit eosinophil mobilization and emigration, comprehensive pharmacokinetic and efficacy data from preclinical models are not widely published.[6] The preclinical profile of **AZD1981** provided a strong rationale for its evaluation in clinical trials for respiratory diseases like asthma.[1]

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